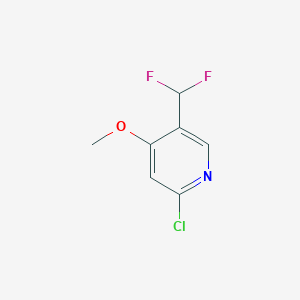

2-Chloro-5-(difluoromethyl)-4-methoxypyridine

Description

2-Chloro-5-(difluoromethyl)-4-methoxypyridine is a pyridine derivative featuring a chlorine atom at position 2, a difluoromethyl group at position 5, and a methoxy group at position 2. Its molecular formula is C₈H₇ClF₂NO, with a calculated molecular weight of 206.60 g/mol. The presence of fluorine and chlorine substituents enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C7H6ClF2NO |

|---|---|

Molecular Weight |

193.58 g/mol |

IUPAC Name |

2-chloro-5-(difluoromethyl)-4-methoxypyridine |

InChI |

InChI=1S/C7H6ClF2NO/c1-12-5-2-6(8)11-3-4(5)7(9)10/h2-3,7H,1H3 |

InChI Key |

DREINSYHUPZZEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination to Introduce the 2-Chloro Group

A common approach to obtain 2-chloropyridine derivatives involves chlorination of substituted pyridines or pyridine intermediates. According to patent literature, the chlorination step can be efficiently performed using chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or phosgene derivatives. The reaction conditions are typically controlled at low temperatures (-5 °C to 25 °C) to ensure selectivity and yield.

- Starting from a 2-alkoxy-5-alkoxymethylpyridine derivative, the compound is treated with a chlorinating agent (e.g., phosphorus oxychloride) in a halogenated hydrocarbon solvent such as toluene or chlorobenzene.

- The molar ratio of the chlorinating agent to the pyridine intermediate is optimized between 1:0.3 to 1:0.8.

- The reaction is monitored until the intermediate content drops below 0.5%, indicating completion.

- Work-up involves quenching with water, neutralization, washing, and solvent removal.

- The product, 2-chloro-5-chloromethylpyridine, can be purified by vacuum distillation to achieve >95% purity.

| Parameter | Range/Condition | Optimal Value |

|---|---|---|

| Temperature | -5 °C to 25 °C | 0 °C to 20 °C |

| Chlorinating agent ratio | 0.2 to 1.1 mol per mol substrate | 0.3 to 0.8 mol |

| Solvent | Toluene, chlorobenzene, DCE | Toluene or chlorobenzene |

| Reaction time | ~1 hour post chlorine addition | ~1 hour |

Difluoromethylation at the 5-Position

The difluoromethyl group can be introduced via several synthetic strategies. A practical and scalable method involves using 2,2-difluoroacetic anhydride as a difluoromethyl source. This reagent avoids the need for harsh fluorinating agents and sealed vessels, making the process safer and more economical.

- Starting from a nitrile intermediate related to the pyridine ring, a one-pot reaction sequence involving methoxylamine hydrochloride and hydrobromic acid in acetic acid is employed.

- Zinc reduction under nitrogen atmosphere converts intermediates to the desired difluoromethylated amine.

- Subsequent work-up includes extraction, drying, solvent switching, and crystallization to isolate 4-(difluoromethyl)pyridin-2-amine with yields around 60-72% on a multi-kilogram scale.

This intermediate can then be further functionalized to introduce the chloro and methoxy groups as required.

Methoxylation at the 4-Position

Methoxylation is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., halide) at the 4-position with methoxide ion. This step can be performed under mild conditions using methanol or sodium methoxide in an appropriate solvent.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The chlorination step benefits from precise temperature control and molar ratios to maximize selectivity and minimize by-products.

- Use of DMF as a solvent in chlorination addition improves solubility and reaction control, with an optimal molar ratio of DMF to intermediate between 0.1 and 0.5.

- Difluoromethylation using 2,2-difluoroacetic anhydride is a significant advancement over traditional fluorination methods, offering scalability and safer handling.

- The overall synthetic route avoids hazardous fluorinating agents and sealed vessel reactions, making it suitable for industrial scale-up.

- Purification by vacuum distillation and crystallization ensures high purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that pyridine derivatives, including 2-Chloro-5-(difluoromethyl)-4-methoxypyridine, exhibit notable antimicrobial properties. A study highlighted the synthesis of novel pyridine derivatives through palladium-catalyzed reactions, demonstrating their efficacy against bacterial strains such as Escherichia coli. The compound exhibited significant biofilm inhibition activity, indicating its potential as an antimicrobial agent .

Anti-Thrombolytic Activity

In the context of thrombolytic therapy, certain derivatives of pyridine have been evaluated for their ability to prevent clot formation. Compounds similar to 2-Chloro-5-(difluoromethyl)-4-methoxypyridine demonstrated varying degrees of anti-thrombolytic activity, with some exhibiting over 40% lysis against human blood clots. This suggests a potential therapeutic role in cardiovascular diseases .

Agrochemical Applications

Insecticide Development

The compound has been investigated for its utility in developing insecticides. Multi-substituted pyridyl sulfoximines, which include variations of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine, have shown effectiveness against various pests. These compounds are designed to disrupt insect physiological processes, making them suitable candidates for agricultural applications .

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine can be achieved through various methods, including difluoromethylation techniques that enhance its chemical reactivity. Recent advancements in difluoromethylation processes have streamlined the production of such compounds, facilitating their incorporation into larger molecular frameworks for drug development and other applications .

Data Table: Biological Activities of Pyridine Derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of pyridine derivatives were synthesized and tested against E. coli. Among these, the derivatives containing difluoromethyl groups showed enhanced antimicrobial activity compared to their non-fluorinated counterparts. This study underscores the importance of fluorine substitution in improving biological activity .

Case Study 2: Insecticide Development

Research into multi-substituted pyridyl sulfoximines demonstrated their effectiveness as insecticides in agricultural settings. The incorporation of difluoromethyl groups into the molecular structure significantly improved the insecticidal properties, making them viable alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Chloro-4-methoxy-5-nitropyridine (CAS 31872-64-7)

- Molecular Formula : C₆H₄ClN₂O₃

- Molecular Weight : 188.56 g/mol

- Key Differences: Replaces the difluoromethyl group with a nitro (-NO₂) group.

- However, nitro groups may reduce metabolic stability compared to difluoromethyl .

5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9)

- Molecular Formula: C₇H₈ClNO

- Molecular Weight : 157.60 g/mol

- Key Differences : Substitutes difluoromethyl with chloromethyl (-CH₂Cl).

- Impact : The chloromethyl group introduces steric bulk and polarizability, which may alter binding interactions in biological systems. The absence of fluorine reduces lipophilicity and bioavailability .

2-Chloro-5-fluoro-4-methoxypyrimidine (CAS 37554-70-4)

- Molecular Formula : C₅H₄ClFN₂O

- Molecular Weight : 162.55 g/mol

- Key Differences : Pyrimidine core instead of pyridine, with fluorine at position 3.

- Impact : The pyrimidine ring alters electronic distribution, increasing nitrogen-mediated hydrogen bonding. The smaller ring system reduces molecular weight and may influence solubility .

Physicochemical Properties

- Melting Points : Pyridine derivatives with bulky substituents (e.g., substituted phenyl groups) exhibit higher melting points (268–292°C) due to enhanced intermolecular interactions .

- Molecular Weight : The target compound’s higher molecular weight (206.60 g/mol) compared to simpler analogs like 5-chloro-2,4-difluoropyrimidine (150.51 g/mol) reflects the difluoromethyl group’s contribution .

Spectroscopic and Electronic Properties

- Infrared (IR) Spectroscopy: The target compound’s IR spectrum would show stretches for C-F (1050–1250 cm⁻¹), C-Cl (550–850 cm⁻¹), and methoxy C-O (1250–1300 cm⁻¹), consistent with analogs like 2-amino-4-(2-chloro-5-substituted phenyl)pyridines . Comparatively, nitro-substituted analogs exhibit strong NO₂ asymmetric stretches near 1520 cm⁻¹ .

NMR Analysis :

HOMO-LUMO and Reactivity :

- Theoretical studies on pyrimidine analogs (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine) reveal that electron-withdrawing groups like Cl and CF₃ lower the HOMO-LUMO gap, enhancing electrophilic reactivity. The difluoromethyl group in the target compound likely exerts similar effects .

Biological Activity

2-Chloro-5-(difluoromethyl)-4-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine includes a pyridine ring substituted with a chloro group, a difluoromethyl group, and a methoxy group. This unique combination of substituents contributes to its biological properties, including lipophilicity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : Studies indicate that 2-Chloro-5-(difluoromethyl)-4-methoxypyridine can effectively bind to certain enzymes and receptors, enhancing its potential as a therapeutic agent.

- Suzuki-Miyaura Cross-Coupling Reaction : The compound participates in the Suzuki-Miyaura cross-coupling reaction, which is significant in organic synthesis and may influence its bioavailability due to mild reaction conditions.

Biological Activities

Research has highlighted several key biological activities associated with 2-Chloro-5-(difluoromethyl)-4-methoxypyridine:

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. Its difluoromethyl group enhances membrane permeability, facilitating interaction with microbial targets .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxicity against cancer cell lines. For instance, it has shown inhibition of cell proliferation in models such as L1210 mouse leukemia cells .

Case Studies and Experimental Data

A summary of experimental findings regarding the biological activity of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine is presented below:

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-5-(difluoromethyl)-4-methoxypyridine suggests good bioavailability, likely due to its favorable lipophilicity and ability to penetrate biological membranes. This characteristic is crucial for its efficacy as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.